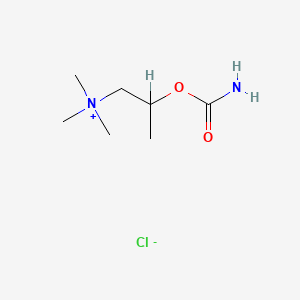

Bethanechol chloride

Vue d'ensemble

Description

Le chlorure de béthanéchol est un ester synthétique qui est structurellement et pharmacologiquement apparenté à l'acétylcholine. C'est un cholinomimétique carbamate parasympathomimétique qui stimule sélectivement les récepteurs muscariniques sans affecter les récepteurs nicotiniques . Contrairement à l'acétylcholine, le chlorure de béthanéchol n'est pas hydrolysé par la cholinestérase, ce qui se traduit par une durée d'action plus longue . Il est principalement utilisé pour traiter la rétention urinaire et l'atonie neurogène de la vessie .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le chlorure de béthanéchol peut être synthétisé par une série de réactions chimiques impliquant l'estérification de la β-méthylcholine avec l'acide carbamique. La réaction implique généralement l'utilisation d'un catalyseur acide fort et des conditions de température contrôlées pour assurer la formation de l'ester souhaité .

Méthodes de production industrielle

En milieu industriel, le chlorure de béthanéchol est produit par un processus en plusieurs étapes qui comprend l'estérification de la β-méthylcholine avec l'acide carbamique, suivie d'étapes de purification et de cristallisation pour obtenir le produit final . Le processus est optimisé pour un rendement élevé et une pureté élevée, garantissant que le composé répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Bethanechol chloride undergoes hydrolysis under acidic or basic conditions due to its labile ester bond. Key characteristics include:

Reagents and Conditions

| Condition | Reagent | Temperature |

|---|---|---|

| Acidic hydrolysis | Dilute HCl (0.1–1 M) | 60–80°C |

| Basic hydrolysis | NaOH (0.1–1 M) | 25–50°C |

Products

Kinetics

-

Hydrolysis follows pseudo-first-order kinetics in aqueous solutions.

Oxidation Reactions

The tertiary amine and ester groups render this compound susceptible to oxidation:

Reagents and Products

| Oxidizing Agent | Primary Products |

|---|---|

| KMnO₄ (acidic) | Trimethylamine oxide, CO₂ |

| H₂O₂ (neutral pH) | N-oxides, fragmented alkanes |

Mechanism

-

Oxidation occurs preferentially at the quaternary ammonium group, leading to N-dealkylation or N-oxide formation .

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal a two-step degradation process:

Step 1: Melting and Liquefaction

-

Temperature : 231°C (apparent melting point)

-

Process : Dissolution into liquid degradants, primarily β-methylcholine chloride.

-

Kinetics : Follows Bawn kinetics with activation energy (Eₐ) of 35.5 kcal/mol .

Step 2: Accelerated Degradation

-

Temperature : >231°C

-

Products : Isocyanic acid (HNCO) and methyl chloride (CH₃Cl) via autocatalytic pathways .

Humidity Sensitivity

-

Deliquescence Point : 56% relative humidity (RH) at 25°C.

-

Effect : Hygroscopicity accelerates hydrolysis in moist environments, necessitating anhydrous storage .

Light Sensitivity

Analytical Characterization of Degradation

Synthetic Considerations

While synthesis routes are proprietary, industrial production involves:

-

Esterification : β-methylcholine + carbamic acid under acid catalysis.

-

Purification : Crystallization from ethanol/water mixtures to achieve ≥95% purity .

Solubility and Reaction Medium Effects

| Solvent | Solubility (mg/mL) | Stability Notes |

|---|---|---|

| DMSO | 0.1 (purged) | Degrades rapidly if not inert |

| PBS (pH 7.2) | 5.0 | Stable for ≤24 hours at 25°C |

| Water | Freely soluble | Hydrolyzes over days |

Applications De Recherche Scientifique

Therapeutic Uses

1. Urinary Retention Management

Bethanechol chloride is indicated for the treatment of:

- Acute postoperative urinary retention : It is effective in managing nonobstructive urinary retention following surgical procedures.

- Postpartum urinary retention : The drug aids in resolving urinary retention in women after childbirth.

- Neurogenic bladder dysfunction : It is utilized in patients with neurogenic atony of the bladder, where normal bladder function is disrupted due to nerve damage.

Case Study Summaries

- Postoperative Urinary Retention

- Neurogenic Bladder

- Bladder Dysfunction Post-Hysterectomy

Pharmacological Insights

This compound is available in various oral formulations, including tablets and compounded suspensions for customized dosing. A study confirmed its physicochemical stability in compounded forms, supporting its use in clinical settings where flexibility in dosing is required .

Efficacy Data

| Study/Case | Condition | Dosage | Outcome |

|---|---|---|---|

| Case 1 | Postoperative Urinary Retention | 25 mg QID | Reduced residual volume from 300 mL to 50 mL |

| Case 2 | Neurogenic Bladder | 5 mg SC | Improved voiding efficiency |

| Trial | Post-Hysterectomy Bladder Dysfunction | 10-20 mg TID | Reduced catheterization duration |

Mécanisme D'action

Bethanechol chloride acts by stimulating muscarinic receptors, which are part of the parasympathetic nervous system . This stimulation leads to increased muscle tone and contractions in the bladder and gastrointestinal tract, facilitating urination and gastrointestinal motility . The compound’s selective action on muscarinic receptors, without affecting nicotinic receptors, minimizes central nervous system-related adverse effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétylcholine : Le neurotransmetteur naturel que le chlorure de béthanéchol mime.

Néostigmine : Un autre agent cholinergique utilisé pour traiter la rétention urinaire et la myasthénie grave.

Unicité

Le chlorure de béthanéchol est unique en ce qu'il stimule sélectivement les récepteurs muscariniques sans affecter les récepteurs nicotiniques . Contrairement à l'acétylcholine, il n'est pas hydrolysé par la cholinestérase, ce qui se traduit par une durée d'action plus longue . Comparé à la néostigmine, le chlorure de béthanéchol a une action plus spécifique sur la vessie et le tube digestif, ce qui le rend particulièrement utile pour traiter la rétention urinaire et les troubles gastro-intestinaux .

Activité Biologique

Bethanechol chloride, a synthetic choline ester and a muscarinic cholinergic receptor agonist, is primarily utilized to stimulate bladder contraction and manage urinary retention. This article explores its biological activity, focusing on its pharmacological effects, clinical applications, and research findings.

Bethanechol exerts its effects by activating muscarinic receptors in the bladder's detrusor muscle, leading to increased contraction and facilitating urination. It is particularly effective in conditions characterized by detrusor underactivity or bladder atony.

Pharmacological Effects

-

Urinary System : Bethanechol is commonly prescribed for:

- Postoperative Urinary Retention : It significantly reduces the duration of urethral catheterization in patients post-surgery, as demonstrated in studies involving gynecologic cancer patients undergoing radical hysterectomy .

- Neurogenic Bladder : Case studies have shown its efficacy in improving bladder function in patients with neurogenic bladder disorders .

- Salivary Gland Function : Research indicates that bethanechol can enhance salivary flow rates in patients suffering from xerostomia due to head and neck radiotherapy. A study involving irradiated patients demonstrated significant improvements in salivary parameters after three months of treatment .

- Gastrointestinal Tract : Bethanechol has been investigated for its effects on gastrointestinal motility, particularly in treating reflux esophagitis, where it showed comparable efficacy to cimetidine in alleviating symptoms and promoting healing .

Table 1: Summary of Clinical Studies on this compound

Case Studies

-

Case Study on Urinary Retention :

A patient experiencing urinary retention as a side effect of olanzapine was treated with bethanechol. The regimen led to complete resolution of urinary retention, demonstrating a statistically significant decrease in bladder volumes (P < 0.05) after treatment initiation . -

Impact on Salivary Parameters :

In a study involving irradiated patients with xerostomia, bethanechol administration resulted in increased total protein concentration and amylase levels in saliva, suggesting enhanced glandular function despite the oxidative stress from radiation therapy .

Adverse Effects

While generally well-tolerated, bethanechol can cause side effects including nausea, abdominal cramping, and increased salivation. In clinical trials, adverse events were reported more frequently in treatment groups compared to placebo, necessitating careful monitoring during administration .

Propriétés

IUPAC Name |

2-carbamoyloxypropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRMYXBSBOVVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

674-38-4 (Parent) | |

| Record name | Bethanechol chloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022676 | |

| Record name | Bethanechol chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855684 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

590-63-6 | |

| Record name | Bethanechol chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bethanechol chloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bethanechol chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bethanechol chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bethanechol chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoyloxypropyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETHANECHOL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4QBZ2LO84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bethanechol Chloride exert its effects within the body?

A1: this compound functions as a muscarinic cholinergic receptor agonist. [, , , , , , , ] This means it binds to and activates muscarinic receptors, which are found in various tissues and organs, mimicking the actions of the neurotransmitter acetylcholine. [, , , , , , , ] Activation of these receptors leads to a range of physiological responses depending on the tissue involved. For instance, in the bladder, it stimulates detrusor muscle contraction, aiding in bladder emptying. [, ]

Q2: Could you elaborate on the specific impact of this compound on gastric secretion?

A2: Research using isolated canine stomachs reveals that this compound acts as a potent stimulant of both gastric acid and pepsin secretion. [, ] Interestingly, it demonstrates a synergistic effect when combined with other secretagogues like pentagastrin and histamine, leading to a greater than additive increase in secretion. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H17ClN2O2, and its molecular weight is 196.68 g/mol. [, ]

Q4: Are there different crystalline forms of this compound, and how do their stabilities compare?

A5: this compound exists in both monoclinic and orthorhombic crystalline forms. [] Research suggests that the monoclinic form is more stable. [] The compound degrades upon melting, with the process involving dissolution in its liquid degradant, betamethylcholine chloride. []

Q5: How does humidity affect the stability of this compound?

A6: this compound exhibits significant hygroscopicity. [] Dynamic vapor sorption analysis revealed a deliquescent point at 56% relative humidity at 25°C. []

Q6: How stable are extemporaneously compounded oral liquids containing this compound?

A7: Studies show that this compound (5mg/mL) remains stable for at least 60 days at both 5°C and 25°C in oral liquids compounded with Ora-Sweet and Ora-Plus, Ora-Sweet SF and Ora-Plus, and cherry syrup. []

Q7: What analytical techniques are employed to quantify this compound in various matrices?

A7: Several methods have been developed for this compound quantification, including:

- HPLC-MS/MS: This highly sensitive and reliable method allows for the determination of this compound in rat serum. []

- Proton magnetic resonance spectroscopy: This method offers a simple and reliable approach for assaying this compound in tablets. []

- Aqueous infrared pharmaceutical analysis with flow injection analysis (FIA) and Fourier transform infrared (FT-IR) spectroscopy: This technique, utilizing a cylindrical internal reflectance (CIRCLE) cell, allows for rapid and reproducible determination of this compound in aqueous solutions. []

Q8: What preclinical models have been used to study the effects of this compound on bladder function?

A9: Researchers have used various animal models to investigate the effects of this compound on bladder function. For instance, studies in rats examined its impact on renal electrolyte excretion and bladder contractions. [, ] Additionally, a mouse model of multiple sclerosis was used to assess its efficacy in addressing bladder dysfunction, with high-resolution ultrasonography employed to monitor bladder volume changes non-invasively. []

Q9: How does this compound compare to other drugs in treating reflux esophagitis?

A10: Double-blind clinical trials compared the efficacy of this compound to Cimetidine in treating reflux esophagitis. [] Both drugs demonstrated similar effectiveness in reducing symptoms and endoscopic lesions. [] While Cimetidine showed a slightly higher rate of complete endoscopic healing, both drugs offer viable treatment options. []

Q10: Has this compound been investigated for direct delivery to the central nervous system?

A11: Yes, researchers have explored intracranial routes of administration for this compound, particularly in the context of Alzheimer's disease. [, ] While initial trials indicated feasibility and some cognitive improvement, larger double-blind studies did not show sufficient efficacy to justify continued use. [, ]

Q11: Are there any documented cases of this compound reversing drug-induced sexual dysfunction?

A12: A case report describes a patient experiencing erectile and ejaculatory dysfunction as a side effect of tricyclic antidepressants and Mazindol. [] The patient regained satisfactory sexual function with this compound administration (20mg orally), suggesting its potential in mitigating such drug-induced side effects. []

Q12: Has this compound shown potential in influencing pancreatic carcinogenesis?

A13: Studies in hamster models demonstrated that this compound exhibits an inhibitory effect on pancreatic carcinogenesis induced by N-nitrosobis(2-oxopropyl)amine (BOP). [] The compound significantly reduced tumor incidence, multiplicity, size, and latency, particularly when administered daily following BOP exposure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.